trans,trans-Hepta-2,4,6-trienoic acid
Description
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(2E,4E)-hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H,8,9)/b4-3+,6-5+ |
InChI Key |
FUCUVXOXNOUYJN-VNKDHWASSA-N |
SMILES |
C=CC=CC=CC(=O)O |
Isomeric SMILES |
C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
C=CC=CC=CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Food Preservation
Antimicrobial Properties
Trans,trans-Hepta-2,4,6-trienoic acid is widely recognized for its antimicrobial properties, making it a valuable additive in food preservation. It inhibits the growth of molds and yeasts, which are common spoilage organisms in food products. Studies have shown that it effectively reduces the levels of toxic aldehydes generated during the cooking of culinary oils, thus enhancing food safety .
Usage in Food Products
The compound is often used in various food products such as baked goods, beverages, and dairy products to prolong shelf life. Its effectiveness varies with concentration and the type of food matrix. For instance, its application in bread has been shown to extend freshness without affecting taste or quality .
| Food Product | Concentration (%) | Effectiveness |
|---|---|---|
| Baked Goods | 0.1 - 0.3 | Inhibits mold growth |
| Dairy Products | 0.05 - 0.1 | Extends shelf life |
| Beverages | 0.02 - 0.05 | Prevents yeast spoilage |
Agricultural Applications
Biocontrol Agent
this compound has been identified as a metabolite produced by certain strains of Trichoderma, a genus of fungi known for their biocontrol properties against plant pathogens like Fusarium graminearum. The compound contributes to the antifungal activity exhibited by these fungi .
Mechanism of Action
The mechanism involves a combination of antibiosis (production of toxic compounds), competition for nutrients, and induction of plant defense mechanisms. Research indicates that strains producing higher levels of this compound show enhanced antagonistic effects against plant diseases .
| Trichoderma Strain | Inhibition Rate (%) | Metabolites Produced |
|---|---|---|
| YNQJ1002 | 45.4 - 77.7 | This compound |
| GZLX3001 | 30 - 50 | Various secondary metabolites |
Biochemical Research
Signaling Roles
In biochemical research, this compound is studied for its role in cellular signaling pathways and membrane dynamics. It has been implicated in sphingolipid metabolism and linoleic acid metabolism pathways . The compound's structure allows it to integrate into biological membranes and influence their fluidity and functionality.
Case Study 1: Food Safety Enhancement
A study conducted on the effects of this compound in culinary oils demonstrated that its addition significantly reduced the formation of harmful aldehydes during heating processes. This finding underscores its potential as a natural preservative that enhances food safety without compromising quality .
Case Study 2: Agricultural Biocontrol
Research on Trichoderma strains revealed that those producing this compound exhibited superior antagonistic activity against Fusarium graminearum. The study highlighted the potential for using these fungal strains as biocontrol agents in sustainable agriculture practices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity of polyunsaturated acids depends on chain length, double-bond positioning, and substituents. Below is a comparative analysis of trans,trans-hepta-2,4,6-trienoic acid and structurally/functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Chain Length and Activity: Shorter-chain acids (C₆–C₇), like sorbic acid and this compound, exhibit strong antifungal properties due to membrane disruption in microbes . Longer-chain analogs (C₈), such as Octa-2,4,6-trienoic acid (LGD1550) and A02, target eukaryotic cellular pathways, including PPARγ activation and antiproliferative effects in cancer .
Substituent Effects: Methoxy or methyl groups (e.g., A02, 4-methoxy-6-methyl-hepta-trienoic acid) enhance stability and receptor specificity. A02’s methoxy group improves PPARγ binding, reducing UV-induced oxidative stress in skin cells . Glycosides like Torvoside A leverage sugar moieties for targeted antifungal action, completely inhibiting aflatoxin B1 and fumonisin B1 at low concentrations .
Double-Bond Configuration: Conjugated double bonds are critical for reactivity. This compound’s triene system disrupts fungal membranes, while sorbic acid’s diene system is less potent but widely used in food preservation .
Research Implications and Conflicts
- Misidentification Clarification: incorrectly refers to this compound as sorbic acid. Sorbic acid (C₆) is a distinct dienoic acid, emphasizing the need for precise structural nomenclature .
- Agricultural vs. Biomedical Applications : Shorter-chain acids are prioritized for antimicrobial uses, whereas longer-chain derivatives show promise in oncology and dermatology .
Preparation Methods
Phosphonate Reagent Design
A critical factor in achieving the trans,trans configuration is the use of fluorinated phosphonate reagents. As demonstrated in patent US6734193B1, triethyl-2-fluoro-2-phosphonoacetate serves as a key intermediate. The fluorine atom enhances the electrophilicity of the carbonyl carbon, favoring trans selectivity during olefination. The reaction proceeds under cryogenic conditions (−75°C) with n-butyllithium as a base, ensuring kinetic control over thermodynamic pathways.
Multi-Step Olefination Sequence
The synthesis involves two consecutive HWE reactions to build the triene backbone:
-
First Olefination : A ketone precursor reacts with the fluorinated phosphonate reagent to yield a fluoroalkenoic acid ethyl ester.
-
Second Olefination : The ester is reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H), followed by oxidation with tetrapropylammonium perruthenate (TPAP) to regenerate the carbonyl group. A second HWE reaction extends the conjugation, forming the trienoic ester.
Reaction Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: −75°C for olefination; 0–25°C for reductions/oxidations
-
Yield: 60–70% after purification via silica gel chromatography
Grignard Addition to Methylcoumalate Derivatives
Methylcoumalate (2-pyrone-5-carboxylate) serves as a versatile dienophile for constructing conjugated trienoic acids. This method, reported by Thorimbert and Dechoux, exploits the reactivity of Grignard reagents to extend the carbon chain while maintaining conjugation.
Mechanism and Stereochemical Control
-
Activation : Trimethylsilyl chloride (TMSCl) activates methylcoumalate by converting it into a silyl enol ether.
-
Nucleophilic Attack : A Grignard reagent (e.g., methylmagnesium bromide) adds to the activated carbonyl, forming a tetrahedral intermediate.
-
Conjugate Addition : The intermediate undergoes β-elimination, extending the conjugated system.
The reaction produces a 60:40 mixture of trans,trans and cis,trans isomers, which are separable via recrystallization from acetonitrile.
Optimized Parameters :
-
Molar Ratio: 1.2 equivalents Grignard reagent per methylcoumalate
-
Solvent: Dry THF under argon
-
Temperature: 0°C during addition; ambient during stirring
Microbiological and Biotechnological Approaches
While chemical synthesis dominates the literature, microbial pathways offer potential for sustainable production. Aspergillus melleus has been shown to incorporate deuterium-labeled precursors into polyunsaturated fatty acids (PUFAs) without chain cleavage, suggesting enzymatic machinery capable of assembling conjugated trienes. However, detailed protocols for this compound remain underdeveloped compared to chemical methods.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the established synthetic routes for trans,trans-Hepta-2,4,6-trienoic acid, and what are their limitations?
Methodological Answer: Synthesis often employs conjugated alkene coupling strategies, such as Horner-Wadsworth-Emmons reactions, to install the trienoic backbone. For example, homologues like ALRT1550 (a related octatrienoic acid) are synthesized via addition of isotopically labeled Grignard reagents to Weinreb amide precursors . Key challenges include controlling stereochemistry during double-bond formation and minimizing isomerization. Purification typically involves HPLC or column chromatography with UV detection (λ = 230–260 nm) for conjugated systems .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR are critical for confirming double-bond geometry (e.g., coupling constants ) and regiochemistry.
- MS : High-resolution mass spectrometry (HRMS) validates molecular formulae, while fragmentation patterns help identify degradation products.
- UV-Vis : Conjugated systems exhibit strong absorbance at 230–270 nm, useful for quantifying purity and monitoring stability . Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral matching .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability is highly sensitive to light, oxygen, and temperature. Store in amber vials under inert gas (N or Ar) at −20°C. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-UV monitoring can assess isomerization and oxidation byproducts. Include antioxidants like BHT (0.01% w/v) in stock solutions to extend shelf life .
Q. What biological activities have been reported for this compound and its analogues?
Methodological Answer: Analogues like ALRT1550 show potent antiproliferative activity (IC < 1 nM in certain cancer lines) via retinoid receptor modulation . Standard assays include:
- Cell viability : MTT or resazurin assays.
- Receptor binding : Competitive ELISA or SPR for affinity quantification.
- Gene expression : qPCR for downstream targets (e.g., RARβ). Always include negative controls (e.g., solvent-only) and validate with siRNA knockdown .
Advanced Research Questions
Q. What mechanistic insights exist for this compound in pharmacological contexts?
Methodological Answer: Mechanistic studies require integrating omics data (transcriptomics/proteomics) with functional assays. For example, RNA-seq can identify differentially expressed pathways post-treatment, while ChIP-seq validates direct receptor-DNA interactions. Molecular docking (e.g., AutoDock Vina) predicts binding modes to nuclear receptors, which are confirmed via site-directed mutagenesis .
Q. How can researchers mitigate isomerization during experimental workflows?
Methodological Answer: Isomerization is minimized by:
Q. How should contradictory data in biological assays be addressed?
Methodological Answer:
- Reproducibility checks : Replicate assays across independent labs.
- Dose-response validation : Use 8–10 concentration points to confirm EC/IC consistency.
- Meta-analysis : Pool data from public repositories (e.g., PubChem BioAssay) to identify trends. Contradictions may arise from cell-line heterogeneity or assay interference (e.g., compound fluorescence in resazurin assays) .
Q. What in silico strategies predict the environmental fate of this compound?
Methodological Answer: Use QSAR models (e.g., EPI Suite™) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter. Experimental validation involves spiking environmental samples and tracking degradation via LC-HRMS/MS .
Q. What isotopic labeling approaches are suitable for metabolic tracing studies?
Methodological Answer: Synthesize - or -labeled analogues via modified Grignard reactions (e.g., ) . Use tracer studies (e.g., --HSQC NMR) to map incorporation into metabolites. Validate with mass isotopomer distribution analysis (MIDA) .
Q. How can researchers address gaps in historical literature on this compound?
Methodological Answer: Conduct systematic reviews using PRISMA guidelines. Search databases (PubMed, SciFinder) with controlled vocabularies (MeSH terms like "trienoic acids/pharmacology"). Archive raw data in repositories like Zenodo to facilitate future meta-analyses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
